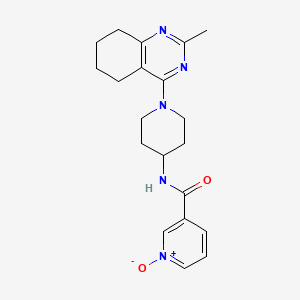

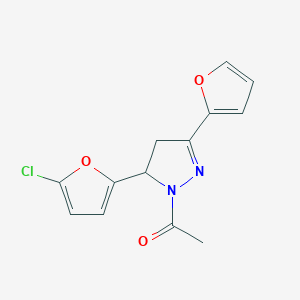

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains a tetrahydroquinazoline core, which is a type of heterocyclic compound . Tetrahydroquinazoline derivatives have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives has been reported in the literature . The general procedure involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .Molecular Structure Analysis

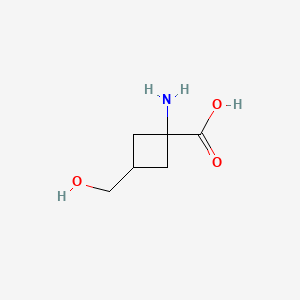

The molecular structure of “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is complex, featuring a tetrahydroquinazoline core, a piperidine ring, and a pyridine ring . The presence of the carbamoyl group and the 1-oxide group further adds to the complexity of the molecule.Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinazoline derivatives are diverse. For instance, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The structural analogs of tetrahydroquinazolin derivatives have been studied for their antibacterial properties . These compounds have shown promising activity against various Gram-positive and Gram-negative bacterial strains . The presence of the quinazoline moiety, which is known for its biological activity, suggests that our compound of interest could also be explored for its antibacterial efficacy.

Antimalarial Activity

Compounds containing a tricyclic ring system, which includes morpholine, piperazine, and pyrimidine, have been reported as fast-acting antimalarial agents . Given the structural similarity, the compound could potentially be synthesized and tested for antimalarial properties.

Anticancer Potential

The quinazoline derivatives are known to play a significant role in medicinal chemistry, serving as key templates for therapeutic agents. They have been used to treat diseases associated with abnormal cell growth, particularly those involving PI3 kinase, such as cancer . This suggests that our compound could be investigated for its potential anticancer activities.

Neurological Disorders

Some derivatives of tetrahydroquinazoline have shown potent activity in treating neurological disorders . The compound could be of interest in the development of new treatments for conditions arising from neurological dysfunctions.

Anti-inflammatory Properties

Pyrimidine derivatives, which are structurally related to quinazoline, exhibit various biological activities, including anti-inflammatory effects . This indicates that the compound may also possess anti-inflammatory properties worth exploring.

Analgesic Effects

The biological activities of pyrimidine and its derivatives also extend to analgesic properties . Therefore, the compound could be researched for its potential use as a pain reliever.

Antihistamine Effects

Isonipecotic acid derivatives, which are part of the compound’s structure, act as antihistamines . This opens up the possibility of the compound being used in the treatment of allergic reactions.

Antidepressant Activity

The presence of isonipecotic acid in the compound’s structure, which is found in notable drugs acting as antidepressants, suggests that it could be explored for its antidepressant capabilities .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a tetrahydroquinazolin core have been associated with various biological activities, including antibacterial, antifungal, anticancer, and analgesic effects .

Mode of Action

It is known that compounds with a similar structure have shown potent inhibition of p97 atpase and GATA modulator , which are key proteins involved in cellular processes such as protein degradation and gene expression.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and gene expression .

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antimicrobial effects .

Eigenschaften

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKXBWVOYVVSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

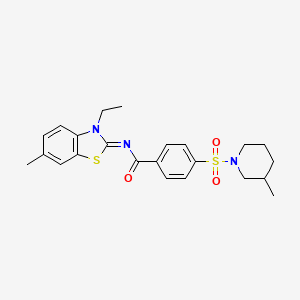

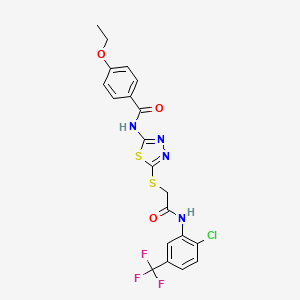

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

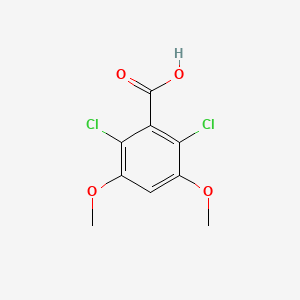

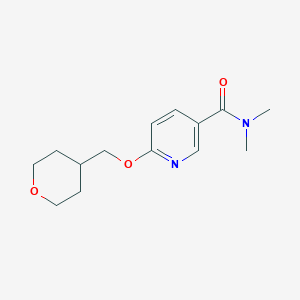

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

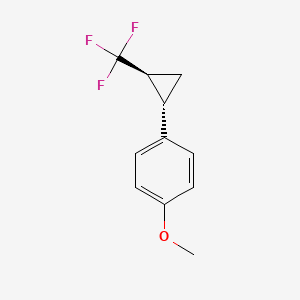

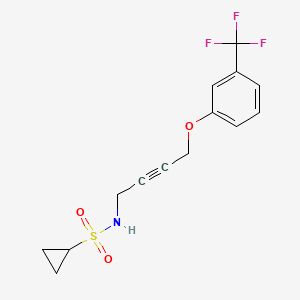

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)

![4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2938262.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)